molecular formula C9H9ClFNO2 B14847043 Ethyl 4-chloro-2-fluoropyridine-5-acetate

Ethyl 4-chloro-2-fluoropyridine-5-acetate

Cat. No.: B14847043
M. Wt: 217.62 g/mol
InChI Key: DFYXBAOCPYHVBC-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-fluoropyridine-5-acetate is a halogenated pyridine derivative featuring a chloro group at position 4, a fluoro substituent at position 2, and an ethyl acetate moiety at position 5 of the pyridine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its versatile reactivity. Its molecular formula is C₉H₉ClFNO₂, with a molar mass of 213.63 g/mol. The strategic placement of electron-withdrawing groups (Cl and F) and the ester functionality enhances its utility in nucleophilic substitution and coupling reactions, making it a critical precursor for bioactive molecule synthesis .

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 2-(4-chloro-6-fluoropyridin-3-yl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)3-6-5-12-8(11)4-7(6)10/h4-5H,2-3H2,1H3

InChI Key

DFYXBAOCPYHVBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(C=C1Cl)F

Origin of Product

United States

Chemical Reactions Analysis

Ethyl 4-chloro-2-fluoropyridine-5-acetate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents like hydrogen peroxide for oxidation reactions .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-fluoropyridine-5-acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate (CAS: 478063-75-1) serves as a key analog for comparison. While both compounds share a pyridine core and ester functionality, critical differences include:

  • Substituents : The analog features a trifluoromethyl (-CF₃) group at position 5 and a carbamoyl linkage to a 4-fluorobenzyl group, contrasting with the simpler acetate and halogen substituents in the target compound.
  • Molecular Complexity : The analog’s molecular formula (C₁₈H₁₅ClF₄N₂O₃ ) and molar mass (418.77 g/mol ) reflect increased steric bulk and lipophilicity compared to the target compound’s smaller structure .

Physical and Chemical Properties

Property Ethyl 4-Chloro-2-Fluoropyridine-5-Acetate Ethyl 2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-2-{[(4-Fluorophenyl)Methyl]Carbamoyl}Acetate
Molar Mass (g/mol) 213.63 418.77
Density (g/cm³) Not reported 1.386 (Predicted)
Boiling Point (°C) Not reported 524.9 (Predicted)
pKa Not reported 9.15 (Predicted)

The analog’s higher boiling point and density correlate with its larger molecular size and trifluoromethyl group, which enhance van der Waals interactions. The predicted pKa of 9.15 for the analog suggests moderate basicity, likely influenced by the carbamoyl group .

Research and Patent Context

A 2024 European patent (EP 4 374 877 A2) highlights the use of fluoropyridine derivatives in synthesizing pyrrolopyridazine-carboxylic acid esters, underscoring the pharmaceutical relevance of such structures.

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